molecular formula C26H26ClN3O5 B254333 ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Katalognummer B254333
Molekulargewicht: 496 g/mol
InChI-Schlüssel: PSQAETUHTZUHMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate, commonly known as CC-115, is a small molecule inhibitor of two protein kinases, mTOR and DNA-PK. The compound has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

CC-115 has been extensively studied in preclinical models of various cancers, including breast, lung, and prostate cancer. In these studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR and DNA-PK pathways. CC-115 has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Wirkmechanismus

CC-115 inhibits the activity of two protein kinases, mTOR and DNA-PK. mTOR is a key regulator of cell growth and metabolism, while DNA-PK is involved in DNA repair and maintenance. By inhibiting these pathways, CC-115 blocks the growth and proliferation of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and tissue distribution. The compound has also demonstrated a dose-dependent inhibition of mTOR and DNA-PK activity in various cell lines and animal models. In addition, CC-115 has been shown to induce apoptosis and cell cycle arrest in cancer cells, and modulate the immune response in autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CC-115 has several advantages for lab experiments, including its high potency and selectivity for mTOR and DNA-PK inhibition, as well as its favorable pharmacokinetic profile. However, the compound also has some limitations, such as its relatively short half-life and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the development of CC-115. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the development of CC-115 derivatives with improved pharmacokinetic properties and potency. Finally, CC-115 could also be explored as a potential treatment for other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, CC-115 is a promising small molecule inhibitor of mTOR and DNA-PK with potential applications in cancer and autoimmune diseases. The compound has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, and there are several future directions for its development.

Synthesemethoden

The synthesis of CC-115 involves several steps, starting from the commercially available 2-chloro-5-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine to form the cyclohexylamine intermediate. This intermediate is then coupled with 3-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, CC-115.

Eigenschaften

Produktname

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Molekularformel

C26H26ClN3O5

Molekulargewicht

496 g/mol

IUPAC-Name

ethyl 3-[[3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C26H26ClN3O5/c1-2-35-26(34)17-9-7-11-19(15-17)29-23(31)16-8-6-10-18(14-16)28-22-21(27)24(32)30(25(22)33)20-12-4-3-5-13-20/h6-11,14-15,20,28H,2-5,12-13H2,1H3,(H,29,31)

InChI-Schlüssel

PSQAETUHTZUHMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.